Cas no 1268521-78-3 (2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid)

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is a versatile organic compound with significant potential in synthetic chemistry. It features a unique azepane ring system, enhancing its stability and reactivity. This compound is particularly valued for its ability to serve as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its well-defined structure and synthetic accessibility make it a valuable tool for researchers in the development of novel compounds.
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid structure
1268521-78-3 structure
Product name:2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
CAS No:1268521-78-3
MF:C13H23NO4
Molecular Weight:257.3260242939
MDL:MFCD18633020
CID:2132344
PubChem ID:53302291

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
    • MDL: MFCD18633020
    • インチ: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
    • InChIKey: SEUSWUSUWUZJLG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(CC(=O)O)CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-154341-0.05g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95.0%
0.05g
$128.0 2025-02-20
Enamine
EN300-154341-5.0g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95.0%
5.0g
$1650.0 2025-02-20
Enamine
EN300-155995-5.0g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95%
5.0g
$1650.0 2023-02-14
Enamine
EN300-154341-10.0g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95.0%
10.0g
$2956.0 2025-02-20
Enamine
EN300-155995-0.25g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95%
0.25g
$272.0 2023-02-14
Enamine
EN300-154341-1.0g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95.0%
1.0g
$550.0 2025-02-20
Life Chemicals
F8881-0379-0.25g
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95%+
0.25g
$494.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15499-500MG
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95%
500MG
¥ 3,656.00 2023-03-30
TRC
B943198-100mg
2-(1-(Tert-Butoxycarbonyl)Azepan-4-Yl)Acetic Acid
1268521-78-3
100mg
$ 250.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN15499-250MG
2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
1268521-78-3 95%
250MG
¥ 2,197.00 2023-03-30

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid 関連文献

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acidに関する追加情報

Introduction to 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid (CAS No. 1268521-78-3)

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 1268521-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the azepane derivative class, characterized by its seven-membered nitrogen-containing heterocycle, which imparts unique structural and functional properties. The presence of a tert-butoxy carbonyl group at the azepane ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug design.

The structure of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid features a carboxylic acid moiety at one end of the molecule, which facilitates further functionalization through esterification, amidation, or other chemical transformations. This versatility has positioned it as a key building block in the synthesis of more complex pharmacophores. The tert-butoxy carbonyl (Boc) group, in particular, serves as an excellent protecting group for amines during synthetic processes, ensuring selective reactions and minimizing unwanted side products.

In recent years, the demand for high-quality intermediates like 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid has surged due to advancements in medicinal chemistry and drug discovery technologies. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting various biological pathways. For instance, azepane derivatives have shown promise in modulating neurotransmitter systems, making them relevant in the treatment of central nervous system (CNS) disorders such as depression, anxiety, and epilepsy.

One of the most compelling aspects of CAS No. 1268521-78-3 is its role in the synthesis of bioactive molecules. The azepane core provides a rigid scaffold that can be modified to enhance binding affinity to specific biological targets. Recent studies have demonstrated its utility in designing ligands for G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. By incorporating functional groups such as hydroxyl or amine moieties at strategic positions within the azepane ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.

The tert-butoxy carbonyl group on 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is particularly noteworthy for its protective role in multi-step syntheses. It prevents unwanted reactions with nucleophiles while allowing for selective deprotection under mild acidic or basic conditions. This feature has been exploited in the development of peptide mimetics and peptidomimetics, where maintaining the integrity of functional groups is crucial for biological activity. The compound’s compatibility with solid-phase peptide synthesis (SPPS) further underscores its importance in modern drug discovery pipelines.

From a computational chemistry perspective, CAS No. 1268521-78-3 has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These simulations have revealed that the azepane ring can adopt multiple conformations, providing flexibility in binding orientations. Additionally, the electron-withdrawing nature of the Boc group influences local electronic distributions, which can be harnessed to modulate receptor affinity and selectivity. Such insights have guided medicinal chemists in optimizing lead structures for improved therapeutic efficacy.

The pharmaceutical industry has also explored 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid as a precursor for radiolabeled compounds used in diagnostic imaging and therapeutic applications. By incorporating radioactive isotopes such as fluorine-18 or carbon-11 into its structure, researchers can develop positron emission tomography (PET) probes for visualizing neurological disorders non-invasively. The stability provided by the Boc group ensures that these radiolabeled derivatives remain intact during synthesis and administration.

Another emerging application lies in materials science, where azepane derivatives contribute to the development of advanced polymers and coatings. Their unique structural motifs enhance material properties such as thermal stability and mechanical strength. For example, incorporating CAS No. 1268521-78-3 into polymer backbones can yield materials with improved biocompatibility, making them suitable for biomedical implants and drug delivery systems.

The synthesis of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid typically involves multi-step organic reactions starting from commercially available precursors like cyclohexanone or tetrahydropyranone derivatives. Key steps include ring formation via intramolecular cyclization followed by selective functionalization at the 4-position of the azepane ring. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents efficiently.

In conclusion,2-{1-[ ter t - butoxy carbonyl ] az ep an -4 - y l } ac et ic ac id (CAS No . 1268521 -78 -3 ) represents a versatile intermediate with broad applicability across pharmaceuticals , materials science , and diagnostic imaging . Its unique structural features , coupled with its synthetic accessibility , make it an indispensable tool for researchers striving to develop innovative therapeutics and functional materials . As our understanding of molecular interactions continues to evolve , compounds like this are poised to play an increasingly pivotal role in addressing complex scientific challenges.

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